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Compound of Interest

Compound Name: BPR1M97

Cat. No.: B15617538 Get Quote

A comparative guide for researchers and drug development professionals

BPR1M97, a novel dual agonist of the mu-opioid peptide (MOP) and nociceptin/orphanin FQ

peptide (NOP) receptors, is emerging as a promising alternative to traditional opioid analgesics,

offering a significantly improved gastrointestinal side-effect profile. This guide provides a

comprehensive comparison of BPR1M97 with morphine and other relevant alternatives,

supported by experimental data, detailed protocols, and pathway visualizations to inform

preclinical and clinical research.

Mitigating Opioid-Induced Gastrointestinal
Dysfunction
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of traditional

MOP receptor agonists like morphine. BPR1M97's unique mechanism of action, which

combines MOP receptor agonism for analgesia with NOP receptor agonism, is thought to

counteract the constipating effects typically associated with opioid use.

Comparative Analysis of Gastrointestinal Transit
Inhibition
Experimental evidence from preclinical studies demonstrates BPR1M97's reduced impact on

gastrointestinal motility compared to morphine. The following table summarizes the key findings
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from studies utilizing the charcoal meal transit test, a standard preclinical assay for assessing

intestinal motility.

Compound
Efficacy in Pain Models
(Antinociception ED50)

Gastrointestinal Transit
Inhibition

BPR1M97
127.1 ± 34.65 µg/kg (thermal-

stimulated pain)[1]

Significantly less inhibition

compared to morphine[1]

Morphine -
Significant dose-dependent

inhibition

Cebranopadol

ED50 values of 0.5-5.6 µg/kg

(i.v.) in various rat pain

models[2]

Favorable side-effect profile,

including reduced

gastrointestinal effects

compared to classical

opioids[3][4]

AT-121

100 times more potent than

morphine in non-human

primates[5]

Did not produce typical opioid-

related side effects, including

constipation, in non-human

primates[5][6]

Mechanism of Action: A Dual-Receptor Strategy
BPR1M97's advantageous profile stems from its distinct interactions with the MOP and NOP

receptors. It acts as a full agonist at the MOP receptor, responsible for its potent analgesic

effects. Concurrently, it functions as a G protein-biased agonist at the NOP receptor. This

biased agonism is crucial, as it is believed to modulate the undesirable effects of MOP receptor

activation, including gastrointestinal dysfunction.

Signaling Pathways
The following diagrams illustrate the signaling pathways activated by BPR1M97 at the MOP

and NOP receptors.
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BPR1M97 signaling at the MOP receptor.
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BPR1M97's G protein-biased signaling at the NOP receptor.

Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key

preclinical assays are provided below.

Charcoal Meal Gastrointestinal Transit Assay
This assay is a widely used method to assess the in vivo effects of a compound on intestinal

motility.
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Fasting (12-18 hours,
water ad libitum)

Administer BPR1M97 or
vehicle (subcutaneous)

Wait 30 minutes

Administer charcoal meal
(e.g., 5% charcoal in 10% gum arabic,
0.1 mL/10g body weight, oral gavage)

Wait 20-30 minutes

Euthanize animal
(e.g., cervical dislocation)

Dissect small intestine
from pyloric sphincter to cecum

Measure total length of small intestine
and distance traveled by charcoal

Calculate % transit:
(distance traveled / total length) x 100

Data Analysis

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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